

AGI-12026 (Ivosidenib) Off-Target Profile: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B12424925

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While specific off-target kinase panel screening results for **AGI-12026** (Ivosidenib) are not publicly available, this guide provides a comparative overview of its clinical off-target effects alongside other inhibitors targeting isocitrate dehydrogenase (IDH) mutations. This information is crucial for researchers and drug development professionals to understand the selectivity and potential side effects of these targeted therapies.

AGI-12026, also known as Ivosidenib (AG-120), is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.^{[1][2][3]} Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.^[2] By inhibiting the neomorphic activity of mutant IDH1, Ivosidenib blocks the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the differentiation of cancer cells.^[2]

Comparison of Clinical Off-Target Effects of IDH Inhibitors

In the absence of direct kinase panel screening data for **AGI-12026**, a comparison of the clinical adverse events (AEs) of approved and investigational IDH inhibitors can provide insights into their potential off-target effects. The following table summarizes common adverse

events observed in clinical trials for Ivosidenib (mIDH1), Enasidenib (mIDH2), Olutasidenib (mIDH1), and Vorasidenib (mIDH1/2).

Adverse Event Category	Ivosidenib (AG-120)	Enasidenib (AG-221)	Olutasidenib	Vorasidenib (AG-881)
Gastrointestinal	Nausea, Diarrhea, Vomiting, Constipation, Decreased Appetite[4][5][6]	Nausea, Diarrhea, Vomiting, Decreased Appetite[4][6]	Nausea, Vomiting, Diarrhea, Constipation	Diarrhea
General	Fatigue, Fever, Weakness[4][5][6]	Fatigue, Fever, Weakness[4]	Fatigue	Fatigue, Headache[7]
Hematological	Decreased Platelet Count, Anemia, Decreased White Blood Cell Count[4][5]	Decreased Platelet Count, Anemia[4]	Anemia, Thrombocytopenia, Neutropenia, Febrile Neutropenia[8]	-
Metabolic	Increased Cholesterol, Decreased Electrolytes[5]	-	-	-
Respiratory	Cough, Shortness of Breath[5]	Dyspnea[6]	Cough	-
Dermatological	Rash[5][9]	Rash[9]	Rash	-
Nervous System	Headache, Dizziness[5]	-	-	Headache
Hepatobiliary	-	-	-	Increased Alanine Aminotransferase (ALT), Increased Aspartate

Aminotransferase (AST), Hepatic Failure, Hepatitis[10]

Other	Differentiation Syndrome[6][11]	Differentiation Syndrome[6][11]	Differentiation Syndrome[8]	-
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Note: This table is not exhaustive and represents common adverse events. The frequency and severity of AEs can vary. Researchers should consult the full prescribing information for each drug.

Experimental Protocols

General Kinase Panel Screening Protocol

While specific data for **AGI-12026** is unavailable, a typical off-target kinase panel screening is conducted to assess the selectivity of a compound. The general workflow involves testing the inhibitor against a large number of purified kinases.

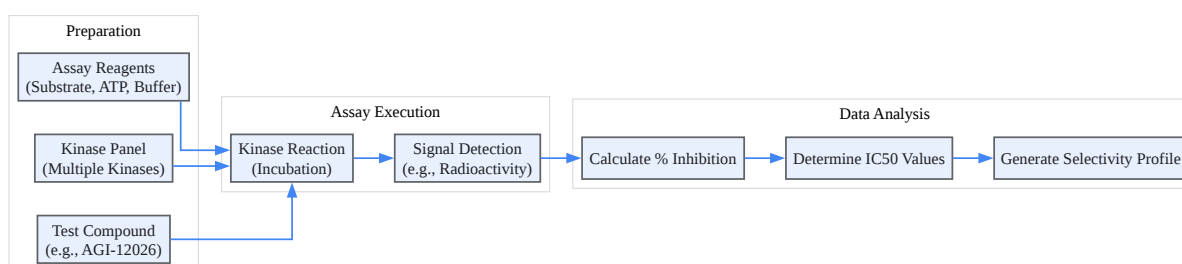
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Methodology:

- **Assay Format:** Radiometric assays, such as the ^{33}P -ATP filter binding assay, are often considered the gold standard for their direct measurement of kinase activity.[12] Fluorescence-based or luminescence-based assays are also commonly used.[12][13]
- **Compound Preparation:** The test compound (e.g., **AGI-12026**) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the assay.
- **Kinase Reaction:**
 - A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and a reaction buffer.

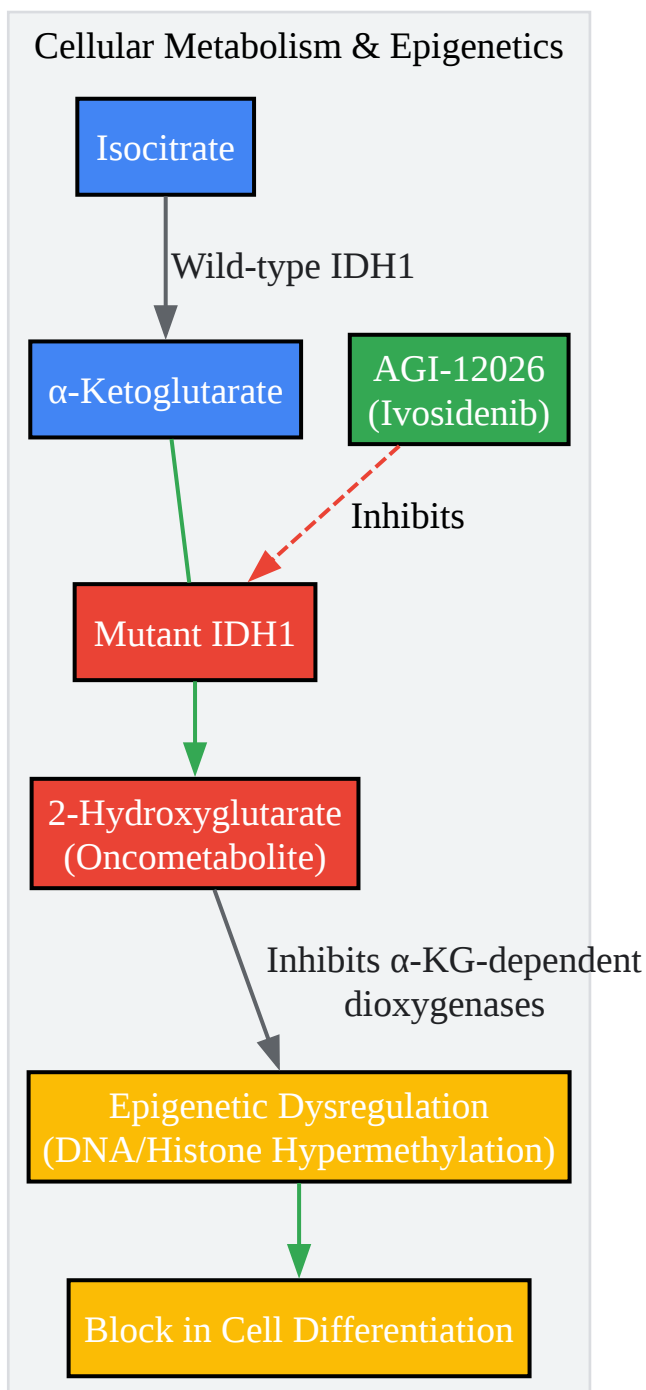
- The test compound at various concentrations is added to the reaction mixture.
- The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ - ^{33}P]ATP).
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Detection:
 - Radiometric Assay: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by binding the substrate to a filter membrane. The amount of radioactivity on the filter is then quantified using a scintillation counter.
 - Non-Radiometric Assays: The signal (e.g., fluorescence or luminescence) is measured using a plate reader.
- Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control (representing 100% activity). IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%) are then determined by fitting the data to a dose-response curve.

Visualizations



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Caption: A typical workflow for off-target kinase panel screening.



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